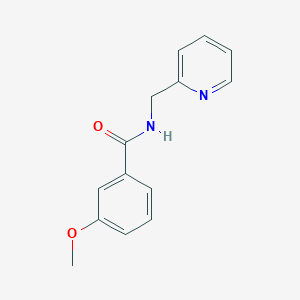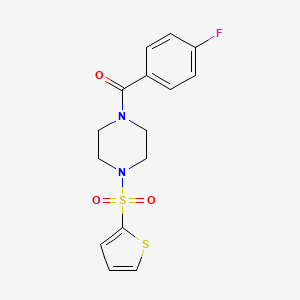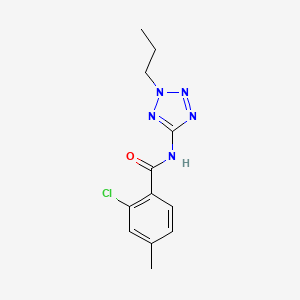
3-methoxy-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-methoxy-N-(2-pyridinylmethyl)benzamide, typically involves the reaction of appropriate carboxylic acid chlorides with amines under weak basic conditions. For instance, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chloride, highlighting a general approach to benzamide synthesis (Mobinikhaledi et al., 2006).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques and supported by computational methods such as density functional theory (DFT). These analyses reveal the crystalline system, lattice constants, and molecular geometry, offering insights into the spatial arrangement and electronic properties of the molecules (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis of derivatives often involves halogenation, nitration, and sulfonation processes, allowing for the introduction of functional groups that modify the compound's reactivity and interaction capabilities. The reaction conditions, such as temperature and catalysts, play crucial roles in determining the yield and specificity of these reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are critical for understanding the behavior of benzamide compounds. These properties are influenced by the molecular structure and the presence of functional groups. For example, polymorphism in benzamide derivatives can lead to different physical properties, which are important for their application in material science and pharmacology (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their molecular structure. The electron-donating or withdrawing nature of substituents affects the compound's reactivity. Studies on the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can provide valuable information on the chemical behavior of these compounds (Demir et al., 2015).
特性
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-4-5-11(9-13)14(17)16-10-12-6-2-3-8-15-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFZYOWMPLPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)
